![molecular formula C25H28O7 B5271534 2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone](/img/structure/B5271534.png)
2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone
Overview
Description
2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone is an organic compound characterized by its cyclopentanone core substituted with two benzylidene groups, which themselves bear hydroxyethoxy and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone often involves the condensation reaction of 2,5-cyclopentanedione with the corresponding benzaldehyde derivatives. The typical conditions for this reaction include the presence of a base such as sodium hydroxide or potassium carbonate, conducted in a solvent like ethanol or methanol under reflux conditions. Purification often involves recrystallization from suitable solvents to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound could involve large-scale batch reactors employing similar condensation reactions, with rigorous control of reaction parameters to ensure high yield and purity. The choice of solvent, temperature control, and efficient purification processes are critical for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone can undergo various chemical reactions, including:
Oxidation: : It can be oxidized under strong oxidative conditions to potentially yield quinone-type products.
Reduction: : Reduction reactions might transform it into the corresponding alcohols.
Substitution: : The benzylidene groups can participate in electrophilic substitution reactions due to the activating effects of the methoxy and hydroxyethoxy groups.
Common Reagents and Conditions
Oxidation: : Use of strong oxidants like potassium permanganate or chromium trioxide.
Reduction: : Catalytic hydrogenation or use of hydride reagents such as sodium borohydride.
Substitution: : Halogenation can be achieved using reagents like bromine or iodine under mild conditions.
Major Products
Oxidation: : Produces compounds with quinone-type structures.
Reduction: : Yields compounds where the double bonds in the benzylidene groups are reduced to single bonds.
Substitution: : Results in halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to be a versatile intermediate in organic synthesis.
Biology
In biological studies, this compound can be used as a probe to investigate biochemical pathways due to its reactive functional groups.
Medicine
The compound's potential bioactivity makes it a candidate for drug development, especially in designing molecules with anticancer or antimicrobial properties.
Industry
Industrially, it can be employed in the development of new materials, including polymers and resins, due to its reactive benzylidene groups that can participate in polymerization reactions.
Mechanism of Action
The mechanism by which 2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone exerts its effects can vary depending on its application. In medicinal chemistry, it might interact with molecular targets like enzymes or receptors, modifying their activity by binding to active sites or altering protein conformation. The pathways involved could include signal transduction pathways where the compound modulates the activity of key proteins involved in cellular processes.
Comparison with Similar Compounds
2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]cyclopentanone can be compared with compounds such as:
2,5-bis[4-(2-methoxyethoxy)-3-methoxybenzylidene]cyclopentanone: : Similar in structure but with methoxyethoxy substituents, potentially altering its reactivity and applications.
2,5-bis[4-(2-hydroxyethoxy)-3-ethoxybenzylidene]cyclopentanone: : The presence of ethoxy groups instead of methoxy groups can lead to differences in solubility and reactivity.
2,5-bis[4-(2-hydroxyethoxy)-3-methoxybenzylidene]furan:
Properties
IUPAC Name |
(2E,5E)-2,5-bis[[4-(2-hydroxyethoxy)-3-methoxyphenyl]methylidene]cyclopentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-29-23-15-17(3-7-21(23)31-11-9-26)13-19-5-6-20(25(19)28)14-18-4-8-22(32-12-10-27)24(16-18)30-2/h3-4,7-8,13-16,26-27H,5-6,9-12H2,1-2H3/b19-13+,20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWQQIFDEYGVQV-IWGRKNQJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2CCC(=CC3=CC(=C(C=C3)OCCO)OC)C2=O)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)/C(=C/C3=CC(=C(C=C3)OCCO)OC)/CC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N,2-dimethylbenzamide](/img/structure/B5271452.png)
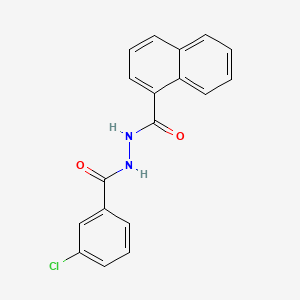
![N,N-dimethyl-N'-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}ethane-1,2-diamine](/img/structure/B5271458.png)
![3-hydroxy-1-(3-methoxypropyl)-4-(4-methylbenzoyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5271461.png)
![N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B5271468.png)
![(2E)-N-[4-(butan-2-yl)phenyl]-3-(3-chlorophenyl)prop-2-enamide](/img/structure/B5271479.png)
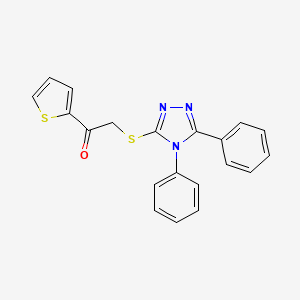
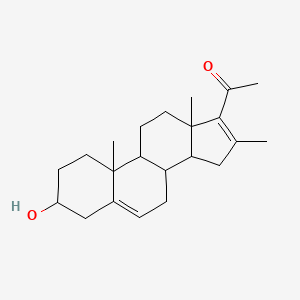
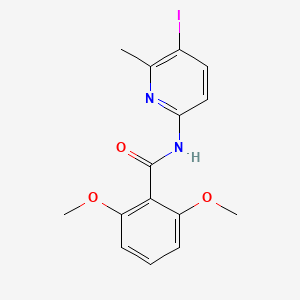
![methyl 2-[(5E)-5-[(3-methylthiophen-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5271518.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrrol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5271521.png)
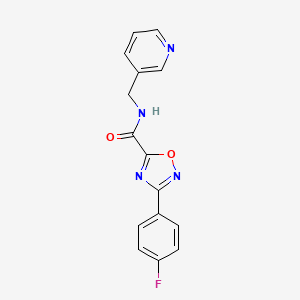
![(5E)-5-{3-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B5271547.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5271551.png)
